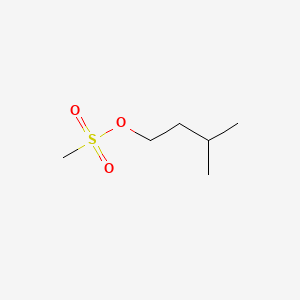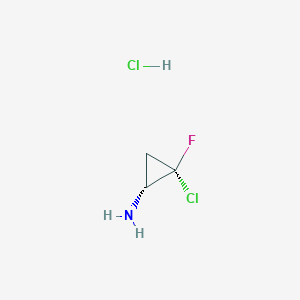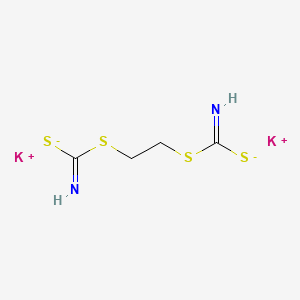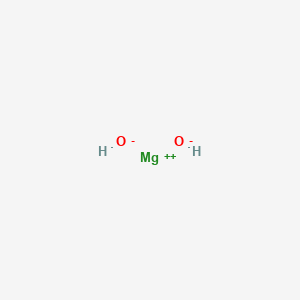
大内皮素-1 (1-39) (大鼠)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIG ENDOTHELIN-1 (1-39) (RAT) is a peptide consisting of 39 amino acid residues. It is a precursor to the potent vasoconstrictor peptide endothelin-1. Endothelins are isopeptides produced by vascular endothelium and have significant vasoconstrictive activity. The peptides are encoded by three separate genes and processed to yield the 39-residue BIG ENDOTHELIN-1 molecule, which is further processed to the 21 amino acid sequences termed endothelin-1, endothelin-2, and endothelin-3 .
科学研究应用
BIG ENDOTHELIN-1 (1-39) has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and disulfide bridge formation.
Biology: Investigated for its role in vascular biology, particularly in vasoconstriction and blood pressure regulation.
Medicine: Studied for its potential therapeutic applications in conditions like hypertension, heart failure, and pulmonary arterial hypertension.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the endothelin pathway
作用机制
Target of Action
Big Endothelin-1 (1-39) (Rat) is a 39-residue peptide that is synthesized and secreted by vascular smooth muscle and endothelium cells . The primary targets of Big Endothelin-1 are the Endothelin A (ET A) and Endothelin B (ET B) receptors .
Mode of Action
Big Endothelin-1 is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases . The activated form, known as ET-1, is a potent vasoconstrictor . It interacts with its targets, the ET A and ET B receptors, to induce physiological responses .
Biochemical Pathways
The interaction of ET-1 with its receptors triggers a series of biochemical pathways. For instance, ET-1 is a potent vasoconstrictor, especially in the renal vasculature, and has anti-natriuretic and anti-diuretic effects . It also raises blood pressure in mice .
Pharmacokinetics
The pharmacokinetics of Big Endothelin-1 (1-39) (Rat) are complex and involve multiple factors. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by its biochemical interactions and the physiological environment . .
Result of Action
The action of Big Endothelin-1 (1-39) (Rat) results in several molecular and cellular effects. It induces diuretic and natriuretic responses in conscious Sprague-Dawley rats . It also raises blood pressure in mice .
Action Environment
The action, efficacy, and stability of Big Endothelin-1 (1-39) (Rat) can be influenced by various environmental factors. For instance, the physiological environment, including the presence of other biochemicals and the state of the target cells, can affect the compound’s action . .
生化分析
Biochemical Properties
BIG ENDOTHELIN-1 (1-39) (RAT) is involved in several biochemical reactions. It is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases to form endothelin-1 . Endothelin-1, the active form, interacts with endothelin receptors (ET_A and ET_B) on the surface of various cells, leading to vasoconstriction and other cellular responses . The interaction between BIG ENDOTHELIN-1 (1-39) (RAT) and these enzymes is crucial for its activation and subsequent biological effects.
Cellular Effects
BIG ENDOTHELIN-1 (1-39) (RAT) exerts significant effects on various cell types and cellular processes. It influences cell function by binding to endothelin receptors, which activates cell signaling pathways involved in vasoconstriction, cell proliferation, and inflammation . In vascular smooth muscle cells, BIG ENDOTHELIN-1 (1-39) (RAT) promotes contraction and proliferation, contributing to vascular remodeling and hypertension . Additionally, it affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of BIG ENDOTHELIN-1 (1-39) (RAT) involves its conversion to endothelin-1 by endothelin-converting enzyme . Endothelin-1 then binds to endothelin receptors, triggering a cascade of intracellular signaling events. These events include the activation of G protein-coupled receptors, which leads to the activation of phospholipase C, increased intracellular calcium levels, and the activation of protein kinase C . These signaling pathways result in vasoconstriction, cell proliferation, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BIG ENDOTHELIN-1 (1-39) (RAT) change over time. The stability and degradation of the peptide can influence its long-term effects on cellular function. Studies have shown that BIG ENDOTHELIN-1 (1-39) (RAT) can induce diuretic and natriuretic responses in rats, leading to changes in blood pressure and fluid balance . Long-term exposure to BIG ENDOTHELIN-1 (1-39) (RAT) may result in sustained vasoconstriction and vascular remodeling, contributing to the development of hypertension and other cardiovascular diseases.
Dosage Effects in Animal Models
The effects of BIG ENDOTHELIN-1 (1-39) (RAT) vary with different dosages in animal models. At low doses, it can induce mild vasoconstriction and diuretic responses . At high doses, BIG ENDOTHELIN-1 (1-39) (RAT) can cause severe vasoconstriction, leading to increased blood pressure and potential adverse effects on cardiovascular function . Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses.
Metabolic Pathways
BIG ENDOTHELIN-1 (1-39) (RAT) is involved in several metabolic pathways. It interacts with endothelin-converting enzyme to produce endothelin-1, which then participates in various physiological processes . The metabolic pathways of BIG ENDOTHELIN-1 (1-39) (RAT) also involve its degradation by proteases, which regulate its activity and availability in the body . These pathways are essential for maintaining the balance between the production and degradation of endothelin-1.
Transport and Distribution
BIG ENDOTHELIN-1 (1-39) (RAT) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is synthesized and secreted by vascular smooth muscle and endothelial cells, where it can act locally or be transported to other tissues . The distribution of BIG ENDOTHELIN-1 (1-39) (RAT) within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of BIG ENDOTHELIN-1 (1-39) (RAT) is critical for its activity and function. It is primarily localized in the endothelium and vascular smooth muscle cells, where it can exert its effects on vascular tone and cell proliferation . Post-translational modifications and targeting signals direct BIG ENDOTHELIN-1 (1-39) (RAT) to specific compartments or organelles within the cell, ensuring its proper function and regulation.
准备方法
Synthetic Routes and Reaction Conditions
BIG ENDOTHELIN-1 (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is coupled to the chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of BIG ENDOTHELIN-1 (1-39) involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level. The purified peptide is lyophilized to obtain it in a stable, dry form .
化学反应分析
Types of Reactions
BIG ENDOTHELIN-1 (1-39) undergoes several types of chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bridges through oxidation, which is crucial for the peptide’s biological activity.
Reduction: Disulfide bridges can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Proteolytic Cleavage: BIG ENDOTHELIN-1 (1-39) is cleaved by endothelin-converting enzyme (ECE) to produce the active endothelin-1 peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or air oxidation in the presence of a mild base.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.
Proteolytic Cleavage: Endothelin-converting enzyme (ECE) under physiological conditions.
Major Products
Oxidation: Formation of disulfide bridges within the peptide.
Reduction: Free thiol groups on cysteine residues.
Proteolytic Cleavage: Active endothelin-1 peptide.
相似化合物的比较
Similar Compounds
Endothelin-1: The active form of BIG ENDOTHELIN-1 (1-39), consisting of 21 amino acids.
Endothelin-2: Another member of the endothelin family with similar vasoconstrictive properties.
Endothelin-3: A peptide with lower affinity for endothelin receptors compared to endothelin-1 and endothelin-2
Uniqueness
BIG ENDOTHELIN-1 (1-39) is unique because it serves as the precursor to endothelin-1, the most potent vasoconstrictor in the human cardiovascular system. Its conversion to endothelin-1 by endothelin-converting enzyme is a critical step in the regulation of vascular tone and blood pressure .
属性
CAS 编号 |
135842-15-8 |
|---|---|
分子式 |
C192H292N50O58S5 |
分子量 |
4389 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)





